molecular formula C20H26O5 B7888195 Rosmanol CAS No. 33985-86-3

Rosmanol

Cat. No.: B7888195
CAS No.: 33985-86-3
M. Wt: 346.4 g/mol
InChI Key: LCAZOMIGFDQMNC-FORWCCJISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosmanol can be synthesized through the degradation of carnosic acid, another phenolic diterpene found in rosemary. The degradation process involves the oxidation of carnosic acid to carnosic acid quinone, which can then be further converted into carnosol. Carnosol can subsequently decompose to form this compound under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of rosemary leaves using solvents such as methanol or ethanol. The extracts are then subjected to various purification processes, including chromatography, to isolate and concentrate this compound .

Chemical Reactions Analysis

Types of Reactions

Rosmanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound include various quinone derivatives, carnosol, and other phenolic compounds .

Mechanism of Action

Rosmanol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage. The compound also modulates various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) and the activation of antioxidant response elements (AREs). These actions contribute to its anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rosmanol is unique due to its specific molecular structure, which allows it to interact with various biological targets more effectively than some of its counterparts. Its ability to modulate multiple signaling pathways and its potent antioxidant activity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(1R,8S,9S,10S)-3,4,8-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-9(2)10-8-11-12(15(23)13(10)21)20-7-5-6-19(3,4)17(20)16(14(11)22)25-18(20)24/h8-9,14,16-17,21-23H,5-7H2,1-4H3/t14-,16+,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAZOMIGFDQMNC-FORWCCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C(C3C4C2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]([C@@H]3[C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553423
Record name Rosmanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80225-53-2
Record name Rosmanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080225532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rosmanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROSMANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F25TV383OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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